2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
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Overview
Description
The compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms. It also contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached . The presence of these functional groups could influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the nitrophenyl group and the pyridazine ring. The nitro group is electron-withdrawing, which could influence the electron density around the phenyl ring . The pyridazine ring, being a heterocycle with nitrogen atoms, could also have interesting electronic properties.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the nitrophenyl group and the pyridazine ring. Nitrophenyl groups can participate in a variety of reactions, including reductions and nucleophilic substitutions . Pyridazine rings can also undergo various transformations, such as substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, influencing its solubility in different solvents . The pyridazine ring could also influence the compound’s stability and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridazin-3-one Derivatives : A novel class of pyridazin-3-one derivatives was synthesized, including the 6-acetyl-3-oxopyridazine derivative, which is structurally similar to 2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide. These derivatives demonstrate potential for developing new chemical entities with varied applications in chemistry and medicine (Ibrahim & Behbehani, 2014).
Stable Radical Derivatives with Magnetic Properties : Nitronyl nitroxide and verdazyl derivatives, structurally related to the compound of interest, were synthesized. These compounds exhibited distinct magnetic properties in the solid state and were studied for their potential in developing new materials with specialized magnetic properties (Miyashiro et al., 2018).
Pharmacological and Biological Activity
Anti-Inflammatory and Analgesic Activities : Compounds similar to this compound were evaluated for their potential anti-inflammatory and analgesic properties. These compounds showed promise in developing new therapeutic agents for treating inflammation and pain (Rani et al., 2014).
Anticancer Activity : A series of pyridazinone derivatives, closely related to the compound , demonstrated potential anticancer activity. These compounds were subjected to molecular docking studies, indicating their potential as novel anticancer agents (Mehvish & Kumar, 2022).
Environmental and Analytical Applications
Detection of Nitro Compounds : Coordination polymers based on ligands similar to this compound were developed for sensing nitro compounds like TNP (2,4,6-Trinitrophenol). These materials could potentially be used for environmental monitoring and detection of explosive materials (Li et al., 2021).
Oxidation of Pesticides in Water : Related compounds were used in studies focusing on the photoassisted Fenton reaction to decompose pesticides like metolachlor and methyl parathion in water, showcasing the potential of these compounds in environmental remediation (Pignatello & Sun, 1995).
Future Directions
Properties
IUPAC Name |
2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(21-12-11-15-5-2-1-3-6-15)14-23-20(26)10-9-18(22-23)16-7-4-8-17(13-16)24(27)28/h1-10,13H,11-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBVNHACDVOKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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